REACTION_CXSMILES
|
[CH2:1]([S:3]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([O:13][CH2:14][CH3:15])[CH:12]=1)[CH:8]=[O:9])=[O:4])[CH3:2].[OH:16]O.O.[OH-].[Na+]>C(O)(=O)C>[CH2:1]([S:3]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([O:13][CH2:14][CH3:15])[CH:12]=1)[CH:8]=[O:9])(=[O:16])=[O:4])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)C=1C=C(C=O)C=C(C1)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 18 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude material purified with column chromatography on silica eluting with heptane/ethyl acetate (1:1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)S(=O)(=O)C=1C=C(C=O)C=C(C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.09 g | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |